molecular formula C7H3BrClN3 B14761650 3-Bromo-7-chloropyrido[2,3-b]pyrazine

3-Bromo-7-chloropyrido[2,3-b]pyrazine

Cat. No.: B14761650
M. Wt: 244.47 g/mol
InChI Key: BTRCWBVUPSRTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloropyrido[2,3-b]pyrazine is a halogenated heterocyclic compound with a fused pyridine-pyrazine core. Its molecular formula is C₇H₃BrClN₃, and its structure features bromine and chlorine substituents at positions 3 and 7, respectively (SMILES: C1=CN=C2C(=N1)C=C(C(=N2)Cl)Br) . This compound belongs to the pyrido[2,3-b]pyrazine family, which is renowned for its diverse applications in pharmaceuticals, optoelectronics, and materials science. Additionally, halogen substituents like bromine and chlorine enhance electrophilicity, facilitating further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

3-bromo-7-chloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3BrClN3/c8-6-3-10-5-1-4(9)2-11-7(5)12-6/h1-3H

InChI Key

BTRCWBVUPSRTDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=CN=C21)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination-Chlorination of Pyrido[2,3-b]pyrazine

The parent pyrido[2,3-b]pyrazine can undergo sequential halogenation. Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux (80°C, 12 hr), followed by chlorination at position 7 with sulfuryl chloride (SO₂Cl₂) in acetonitrile at 60°C.

Key Data:

Step Reagent/Catalyst Solvent Temp (°C) Yield (%)
Bromination NBS (1.2 eq) DCM 80 68
Chlorination SO₂Cl₂ (1.5 eq) MeCN 60 72

Regioselectivity is governed by the electron-deficient nature of the pyrazine ring, favoring bromination at position 3 before chlorination at the more reactive pyridine-derived position 7.

Ring Construction from Halogenated Precursors

Condensation of 5-Bromo-2,3-diaminopyridine with Oxalic Acid

A two-step synthesis involves:

  • Chlorination: 5-Bromo-2,3-diaminopyridine reacts with oxalyl chloride to form 7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
  • Bromination: Treatment with POBr₃ introduces bromine at position 3 (110°C, 6 hr).

Key Data:

Intermediate Reagent Temp (°C) Yield (%)
7-Chloro intermediate Oxalyl chloride 25 85
Final product POBr₃ 110 63

Transition-Metal-Mediated Coupling

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach enables late-stage functionalization:

  • Borylation: 7-Chloropyrido[2,3-b]pyrazine undergoes iridium-catalyzed C-H borylation at position 3.
  • Suzuki Coupling: The boronic ester intermediate reacts with CuBr₂ in DMF/H₂O (90°C, 8 hr).

Key Data:

Step Catalyst Ligand Yield (%)
Borylation Ir(cod)(OMe)₂ dtbpy 78
Bromination Pd(OAc)₂ XPhos 82

Comparative Analysis of Methods

Table 1: Efficiency Metrics

Method Total Yield (%) Purity (HPLC) Scalability
Sequential Halogenation 49 95% Industrial
Ring Construction 54 97% Lab-scale
Cross-Coupling 64 99% Pilot-scale

Key Observations:

  • Sequential halogenation offers simplicity but struggles with byproducts from overhalogenation.
  • Ring construction provides high regiocontrol but requires multi-step purification.
  • Transition-metal methods achieve superior selectivity at the expense of catalyst costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe telescoped processes in flow reactors:

  • Bromination (NBS) and chlorination (Cl₂ gas) performed in series
  • Residence time: 30 min per step
  • Productivity: 1.2 kg/day (99.5% purity)

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloropyrido[2,3-b]pyrazine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and exerting therapeutic effects. The compound’s halogen atoms can enhance its binding affinity to target proteins through halogen bonding interactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Halogens at positions 3 and 7 (as in the target compound) enable regioselective functionalization, critical for drug discovery . In contrast, 7-bromo-6-chloro derivatives may exhibit altered electronic properties due to adjacent halogens .
  • Synthetic Accessibility : The 8-bromo-7-iodo derivative (3b) achieves higher yields (67%) compared to 7-bromo-6-iodo analogs (5% yield for 4b), likely due to steric and electronic factors in lithiation-trapping reactions .

Photophysical and Electronic Properties

Halogen substituents influence optoelectronic performance:

  • OLED Applications: Pyrido[2,3-b]pyrazine-based dyes with bromine/chlorine substituents exhibit thermally activated delayed fluorescence (TADF) due to twisted donor-acceptor (D-A) conformations (dihedral angles: 30°–80°), achieving high external quantum efficiencies (EQE > 20%) .
  • Electronic Effects : Bromine at position 3 increases electron deficiency, enhancing charge-transfer properties in D-A polymers compared to chlorine-substituted analogs .

Biological Activity

3-Bromo-7-chloropyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by the presence of both bromine and chlorine substituents, this compound exhibits significant interactions with various biological targets, influencing cellular processes and signaling pathways.

  • Molecular Formula : C7H4BrClN2
  • Molecular Weight : Approximately 244.48 g/mol
  • Structure : The compound features a bicyclic structure that includes a pyrazine ring fused to a pyridine ring, contributing to its unique chemical properties and potential biological activities.

3-Bromo-7-chloropyrido[2,3-b]pyrazine interacts with various biomolecules, including enzymes and proteins. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as spleen tyrosine kinase (SYK), which is crucial in immune response signaling pathways and cancer progression.
  • Cell Signaling Modulation : It influences cellular signaling pathways, thereby affecting gene expression and cellular metabolism.

Anticancer Properties

Research indicates that compounds similar to 3-bromo-7-chloropyrido[2,3-b]pyrazine exhibit significant anticancer activities. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrido[2,3-b]pyrazine can significantly inhibit cell proliferation in various cancer cell lines, including vulvar epidermal carcinoma cells (A431) .

Immunomodulatory Effects

The compound also demonstrates immunomodulatory effects:

  • Modulation of Immune Responses : At lower doses, it has been shown to modulate immune responses without causing significant toxicity in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-bromo-7-chloropyrido[2,3-b]pyrazine:

  • Inhibition of SYK :
    • A study highlighted the role of SYK inhibitors in treating various cancers. Compounds with similar structures showed promise in inhibiting SYK activity, leading to reduced tumor growth in preclinical models.
  • Cellular Assays :
    • In vitro assays demonstrated that 3-Bromo-7-chloropyrido[2,3-b]pyrazine significantly reduced cell viability in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Binding Affinity Studies :
    • Interaction studies using surface plasmon resonance (SPR) revealed that the compound has a high binding affinity for target proteins involved in cancer cell proliferation and survival pathways.

Data Tables

Biological Activity Effect Observed Reference
Cell Proliferation InhibitionSignificant reduction in A431 cells
Immune ModulationModulates immune responses at low doses
Enzyme Inhibition (SYK)Inhibits SYK activity

Q & A

Q. What are the optimal synthetic routes for 3-bromo-7-chloropyrido[2,3-b]pyrazine?

Methodological Answer: The synthesis of halogenated pyrido[2,3-b]pyrazines typically involves:

  • Regioselective halogenation : Bromination at the 3-position can be achieved via N-bromosuccinimide (NBS) under controlled conditions, while chlorination at the 7-position often employs POCl₃ in solvent-free or pyridine-catalyzed environments .
  • Multi-step protocols : A common approach involves Sonogashira coupling of halogenated pyrazine precursors followed by cyclization (e.g., using KOtBu) to form the fused pyrido-pyrazine core .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR spectroscopy : Distinct proton environments are observed for bromine (deshielded δ ~9.17 ppm) and chlorine (δ ~8.57 ppm) substituents in CDCl₃ .
  • X-ray crystallography : For derivatives like 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine, monoclinic crystal systems (P21/c) with bond angles of β = 101.885° confirm planar heterocyclic geometry .

Q. What preliminary biological activities have been reported?

Methodological Answer:

  • Kinase inhibition : Pyrrolo[2,3-b]pyrazine derivatives (e.g., 7-iodo analogues) inhibit FGFR1 via hydrogen bonding between the pyrazine nitrogen and the kinase hinge region (IC₅₀ < 100 nM) .
  • Antimicrobial screening : Chlorinated pyrido-pyrazines show moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .

Advanced Research Questions

Q. How to address regioselectivity challenges in halogenation?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) direct bromination to meta positions. Computational DFT studies (B3LYP/6-31G*) predict reactivity trends .
  • Microwave-assisted synthesis : Enhances selectivity for 3-bromo derivatives (e.g., 95% yield for 6i in 20 min vs. 5% for competing isomers under conventional heating) .

Q. What mechanistic insights exist for its kinase inhibition?

Methodological Answer:

  • Structural dynamics : Molecular docking (PDB: 3RH7) shows the 3-bromo group occupies a hydrophobic pocket in FGFR1, while the 7-chloro substituent stabilizes π-π stacking with Phe489 .
  • Cellular assays : Sustained inhibition (>72 hr) in Ba/F3 cells expressing FGFR2 fusions correlates with reduced phospho-ERK levels (EC₅₀ = 0.3 µM) .

Q. Can this compound serve as a photophysical material?

Methodological Answer:

  • Optoelectronic tuning : Pyrido[2,3-b]pyrazine derivatives exhibit broad emission (450–650 nm) with PLQY up to 20% in OLEDs. Substitution at the 3- and 7-positions adjusts HOMO-LUMO gaps (ΔEST = 0.01–0.23 eV) .
  • TADF properties : Donor-acceptor dyads with dihydrophenazasiline donors achieve delayed fluorescence lifetimes of τ = 1.2–3.5 µs .

Q. How do environmental factors affect stability and efficacy?

Methodological Answer:

  • pH-dependent degradation : Stability decreases at pH > 7.5 due to dehalogenation (t₁/₂ = 12 hr at pH 8 vs. >48 hr at pH 5) .
  • Thermal analysis : DSC shows decomposition onset at 138–140°C, correlating with TGA mass loss (94% at 300°C) .

Q. What computational tools predict its metabolic pathways?

Methodological Answer:

  • ADMET prediction : SwissADME identifies CYP3A4-mediated oxidation as the primary metabolic route, with high permeability (LogP = 2.1) but moderate solubility (LogS = -4.3) .
  • Docking studies : AutoDock Vina predicts binding to human serum albumin (ΔG = -8.2 kcal/mol), suggesting potential plasma protein binding .

Q. How to resolve contradictions in biological data?

Case Study : Discrepancies in cytotoxicity (IC₅₀ = 1–50 µM across cell lines) may arise from:

  • Cell-specific expression : FGFR1-amplified H520 cells show higher sensitivity than FGFR-negative A549 .
  • Batch variability : Impurities >2% (e.g., dehalogenated byproducts) reduce activity; HPLC purity >98% is critical .

Q. What advanced crystallography techniques refine its structure?

Methodological Answer:

  • SHELXL refinement : For derivatives like 3-(2-thienyl)pyrido[2,3-b]pyrazine, anisotropic displacement parameters (Uij) and twin refinement (BASF = 0.12) reduce R-factor to 0.0356 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.